

2-Chloro-1,3,5-triazine fundamental properties

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Compound of Interest

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An In-Depth Technical Guide to **2-Chloro-1,3,5-triazine**: Core Properties and Synthetic Applications

Introduction

The 1,3,5-triazine (s-triazine) scaffold is a privileged heterocyclic motif that serves as a cornerstone in medicinal chemistry, agrochemicals, and materials science.^{[1][2]} Its prevalence is largely due to the predictable and versatile reactivity of its chlorinated precursors. Among these, **2-Chloro-1,3,5-triazine** and its derivatives are fundamental building blocks, prized for their ability to undergo controlled nucleophilic substitution reactions. This allows for the precise and sequential installation of a wide array of functional groups, enabling the construction of complex molecular architectures.^{[1][3]}

This technical guide offers a comprehensive exploration of the fundamental properties of **2-Chloro-1,3,5-triazine**. As a senior application scientist, the narrative will move beyond a simple recitation of facts to explain the underlying principles governing its synthesis, reactivity, and application. While the parent compound, **2-Chloro-1,3,5-triazine**, is a key reactive intermediate, its more substituted and stable analogs, such as 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), are more frequently utilized in laboratory and industrial settings. Therefore, this guide will leverage the extensive documentation available for these derivatives to provide field-proven insights and practical protocols relevant to researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The core of **2-Chloro-1,3,5-triazine**'s utility lies in its distinct electronic structure. The triazine ring is composed of alternating carbon and nitrogen atoms, creating an electron-deficient aromatic system. The three electronegative nitrogen atoms withdraw electron density from the carbon atoms, rendering them highly electrophilic. This intrinsic property is the primary driver of the molecule's reactivity profile.

Caption: Molecular structure of **2-Chloro-1,3,5-triazine**.

The fundamental physicochemical properties of **2-Chloro-1,3,5-triazine** are summarized below. These data points are critical for designing experimental conditions, including solvent selection and purification strategies.

Property	Value	Source
Molecular Formula	C ₃ H ₂ ClN ₃	PubChem[4]
Molecular Weight	115.52 g/mol	PubChem[4]
IUPAC Name	2-chloro-1,3,5-triazine	PubChem[4]
CAS Number	6153-86-2	PubChem[4]
Physical Appearance	White crystalline powder (derivatives)	ChemicalBook[5], Chem-Impex[6]
Solubility	Soluble in most organic solvents	Taylor & Francis Online[7]

Synthesis from Cyanuric Chloride: The Principle of Controlled Substitution

The most practical and widely adopted method for synthesizing substituted 1,3,5-triazines is the sequential, controlled nucleophilic substitution of the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride (TCT).[8][9][10] The remarkable utility of this process stems from the differential reactivity of the C-Cl bonds. The reactivity of the

chlorine atoms on the triazine ring decreases with each successive substitution.^{[9][11]} This phenomenon is a direct consequence of the electron-donating nature of most incoming nucleophiles (e.g., amines, alkoxides), which reduces the electrophilicity of the remaining carbon atoms.

This reactivity gradient allows for the selective synthesis of mono-, di-, and tri-substituted triazines by carefully controlling the reaction temperature.^{[1][11]} An established empirical rule serves as a foundational guideline for this synthetic strategy:

- First Substitution (to mono-chloro-): Occurs at low temperatures, typically 0 °C or below.
- Second Substitution (to di-chloro-): Proceeds readily at ambient temperatures (room temperature).
- Third Substitution: Requires elevated temperatures, often above 60 °C, to drive the reaction to completion.^{[10][11]}

Caption: General workflow for synthesizing substituted triazines from cyanuric chloride.

Exemplary Protocol: Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

This protocol details a common laboratory-scale synthesis of CDMT, a widely used derivative, illustrating the practical application of the principles described above. The synthesis proceeds from cyanuric chloride and sodium methoxide.^{[12][13]}

Materials:

- Cyanuric chloride
- Sodium methoxide (solid)
- N,N-dimethylformamide (DMF)
- Heptane (for recrystallization)
- Water (for quenching and washing)

- Reaction vessel with cooling capabilities, magnetic stirrer, and reflux condenser

Step-by-Step Methodology:

- Vessel Preparation: To a clean, dry reaction vessel, add N,N-dimethylformamide (DMF) and cyanuric chloride. The molar ratio of cyanuric chloride to sodium methoxide should be approximately 1:2 to 1:2.5.[12]
- Initial Cooling: Stir the mixture until the cyanuric chloride is completely dissolved. Once dissolved, cool the reaction vessel to between 5-10 °C using an ice bath.[13]
- Nucleophile Addition: Slowly add solid sodium methoxide to the cooled solution. Maintain the temperature during addition.
- Room Temperature Reaction: After the addition is complete, allow the mixture to react at room temperature for 1-2 hours.[12]
- Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours to ensure the second substitution is complete.[12][13]
- Quenching and Precipitation: After the reflux period, cool the reaction solution and add a large volume of water to precipitate the crude product.[13]
- Isolation and Washing: Filter the solid precipitate. Wash the collected solid thoroughly with water to remove any remaining salts and DMF.
- Drying: Dry the solid in an oven to obtain the crude CDMT.
- Purification: For higher purity, recrystallize the crude product from heptane. This step is effective at removing mono- and tri-substituted byproducts, yielding a product with purity often exceeding 99.5%.[12]

Core Reactivity: The Nucleophilic Aromatic Substitution (S_NAr) Mechanism

The fundamental reactivity of **2-Chloro-1,3,5-triazine** is dominated by the Nucleophilic Aromatic Substitution (S_NAr) of the chlorine atom.[14] The electron-withdrawing nature of the

triazine ring powerfully activates the C-Cl bond, making the chloride ion an excellent leaving group upon attack by a nucleophile.[1][14]

The mechanism is a two-step addition-elimination process:

- **Nucleophilic Attack:** The reaction is initiated when a nucleophile (Nu^-) attacks the electrophilic carbon atom bonded to the chlorine. This rate-determining step breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][14]
- **Leaving Group Expulsion:** Aromaticity is restored in the second step through the rapid expulsion of the chloride ion, yielding the final substituted triazine product.[14]

Caption: The two-step addition-elimination mechanism of $\text{S}_{\text{N}}\text{Ar}$ on a triazine core.

Key Applications in Drug Development and Synthesis

The predictable reactivity and structural rigidity of the s-triazine core make it an invaluable tool for researchers, particularly in peptide synthesis and as a scaffold for creating compound libraries.

Amide and Peptide Synthesis: A Superior Coupling Reagent

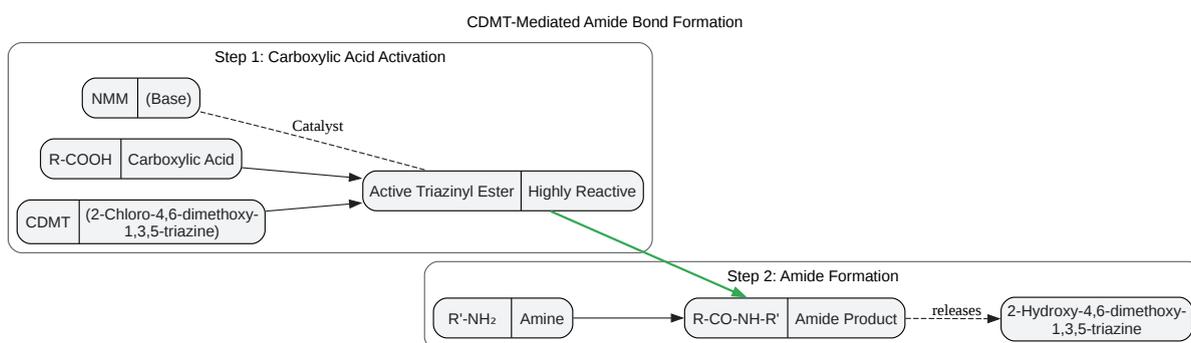
One of the most prominent applications of chloro-triazine derivatives, especially CDMT, is as a coupling reagent for the formation of amide and peptide bonds.[14][15] This process circumvents the need for harsh reagents and often proceeds with high efficiency and minimal racemization.[16]

The key to this application is the in-situ activation of a carboxylic acid. The process involves two main steps:

- **Formation of an Active Ester:** In the presence of a base like N-methylmorpholine (NMM), CDMT reacts with a carboxylic acid. The NMM first forms a quaternary ammonium salt with

CDMT, which is highly reactive. This intermediate then reacts with the carboxylate anion to form a "superactive" triazinyl ester.[14]

- Aminolysis: This active ester is highly susceptible to nucleophilic attack by an amine, which rapidly displaces the triazine moiety to form the desired stable amide bond.[14]



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Caption: Workflow for carboxylic acid activation and amide synthesis using CDMT.

Protocol: CDMT-Mediated Amide Coupling

This protocol provides a general procedure for the synthesis of an amide bond using CDMT as the coupling agent.

Materials:

- Carboxylic acid (1.1 equiv.)

- Amine (1.0 equiv.)
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.2 equiv.)
- N-methylmorpholine (NMM) (3.6 equiv.)
- Ethyl acetate or other suitable anhydrous solvent
- Standard laboratory glassware, magnetic stirrer

Step-by-Step Methodology:

- **Reagent Combination:** To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid, amine, and CDMT as solids.^[14]
- **Solvent Addition:** Add the anhydrous solvent (e.g., ethyl acetate) to the vessel.
- **Base Addition:** Cool the mixture in an ice bath and slowly add the N-methylmorpholine (NMM).
- **Reaction:** Allow the reaction to warm to room temperature and stir until completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
- **Workup:** Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1N HCl) to remove excess NMM, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove the triazine byproduct and unreacted carboxylic acid, and finally with brine.
- **Purification:** Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization as needed.

A Versatile Scaffold in Medicinal Chemistry

The s-triazine ring is a bioisostere for the phenyl ring and serves as a rigid scaffold for presenting substituents in defined spatial orientations. The ability to sequentially and selectively introduce different functionalities makes it an ideal starting point for generating libraries of diverse compounds for high-throughput screening.^{[3][15]} Triazine derivatives have been

investigated for a wide range of biological activities, including as anticancer, antiviral, and antimicrobial agents.[3][17][18]

Safety and Handling

While **2-Chloro-1,3,5-triazine** and its derivatives are invaluable synthetic tools, they are hazardous chemicals that require careful handling. The information below is a summary and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the compound in use.

- Hazards: Chloro-triazine derivatives are often classified as harmful if swallowed, skin irritants, and may cause allergic skin reactions.[5] A significant hazard is the risk of serious eye damage upon contact.[19][20] They can also cause respiratory irritation.
- Personal Protective Equipment (PPE): Standard PPE is mandatory. This includes:
 - Eye Protection: Chemical safety goggles or a face shield.[19]
 - Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[20]
 - Body Protection: A lab coat.
- Handling: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid generating dust.[20]
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[19][20] Keep away from incompatible materials such as strong oxidizing agents.[20]
- Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures and place the material in a suitable, labeled container for waste disposal.[20]

Conclusion

2-Chloro-1,3,5-triazine is a foundational reagent whose chemical principles are most vividly demonstrated through its more stable and widely used derivatives. Its core reactivity is defined by a predictable, temperature-controlled nucleophilic aromatic substitution mechanism. This property has been expertly harnessed by chemists, making it an exceptionally effective and economical coupling reagent for the synthesis of amides, peptides, and esters.[8][14]

Furthermore, its rigid scaffold and capacity for controlled, sequential functionalization make it a cornerstone for the development of novel therapeutics in modern drug discovery programs.[1] [3] A thorough understanding of its properties, reactivity, and handling requirements empowers researchers to fully leverage this versatile chemical tool.

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